Cas no 899983-11-0 (N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide)

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide Chemical and Physical Properties
Names and Identifiers
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- N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methoxybenzamide
- N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide
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- Inchi: 1S/C21H22N2O3/c1-26-18-9-6-14(7-10-18)20(24)22-17-8-11-19-16(13-17)3-2-12-23(19)21(25)15-4-5-15/h6-11,13,15H,2-5,12H2,1H3,(H,22,24)
- InChI Key: BEYIGJQFSJZNKQ-UHFFFAOYSA-N
- SMILES: C(NC1C=CC2=C(C=1)CCCN2C(C1CC1)=O)(=O)C1=CC=C(OC)C=C1
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2769-0083-2mg |
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide |
899983-11-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2769-0083-25mg |
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide |
899983-11-0 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2769-0083-2μmol |
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide |
899983-11-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2769-0083-15mg |
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide |
899983-11-0 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2769-0083-100mg |
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide |
899983-11-0 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2769-0083-1mg |
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide |
899983-11-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2769-0083-5mg |
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide |
899983-11-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2769-0083-5μmol |
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide |
899983-11-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2769-0083-4mg |
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide |
899983-11-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2769-0083-75mg |
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide |
899983-11-0 | 90%+ | 75mg |
$208.0 | 2023-05-16 |
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide Related Literature
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Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
Additional information on N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide: A Comprehensive Overview
The compound N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide (CAS No 899983-11-0) is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a tetrahydroquinoline moiety with a cyclopropane carboxylic acid derivative and a methoxybenzamide group. The combination of these functional groups makes it a promising candidate for research in drug discovery and material science.
Recent studies have highlighted the importance of tetrahydroquinoline derivatives in medicinal chemistry due to their ability to interact with various biological targets. The cyclopropane carboxylic acid group in this compound adds an additional layer of complexity and reactivity, potentially enhancing its pharmacological properties. Researchers have explored the synthesis of similar compounds using advanced methodologies such as microwave-assisted synthesis and catalytic cross-coupling reactions, which have significantly improved the efficiency and scalability of production.
The 4-methoxybenzamide group in the molecule plays a crucial role in modulating the physicochemical properties of the compound. Methoxy groups are known to increase lipophilicity and improve drug absorption profiles, making this compound suitable for oral delivery systems. Furthermore, the amide linkage provides stability against enzymatic degradation, which is a critical factor in drug design.
Recent advancements in computational chemistry have enabled researchers to predict the bioactivity of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide with high accuracy. Molecular docking studies have revealed potential interactions with G-protein coupled receptors (GPCRs), suggesting its role as a potential antagonist or agonist in various signaling pathways. These findings have opened new avenues for exploring its therapeutic applications in conditions such as neurodegenerative diseases and inflammatory disorders.
In terms of synthesis, the compound can be prepared through a multi-step process involving nucleophilic substitution and condensation reactions. The use of chiral catalysts has also been explored to enhance enantioselectivity during key steps of the synthesis. Such advancements not only improve the purity of the final product but also reduce environmental impact by minimizing waste generation.
The application of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide extends beyond pharmacology into materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Researchers are currently investigating its potential as an emissive material in organic light-emitting diodes (OLEDs), where its photoluminescence quantum yield could be optimized through structural modifications.
In conclusion, N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide (CAS No 899983-11-0) represents a cutting-edge molecule with diverse applications across multiple disciplines. Its structure lends itself to innovative research directions in drug discovery and materials science. As ongoing studies continue to uncover its full potential, this compound is poised to make significant contributions to both academic and industrial advancements.
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